molecular formula C20H23NO B1614172 3-Methyl-3'-piperidinomethyl benzophenone CAS No. 898792-58-0

3-Methyl-3'-piperidinomethyl benzophenone

Cat. No. B1614172
CAS RN: 898792-58-0
M. Wt: 293.4 g/mol
InChI Key: QSXOWDMSOZCQJX-UHFFFAOYSA-N
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Description

3-Methyl-3'-piperidinomethyl benzophenone, also known as 3M3P, is a benzophenone derivative with a piperidine ring attached to its benzene ring. It is a colorless, crystalline solid with a melting point of 83–84 °C. This compound has been extensively studied due to its unique chemical and physical properties and its potential applications in various fields. It is used as a reagent in organic synthesis, as a catalyst for chemical reactions, and as a dye for textiles and paper. In addition, 3M3P has been used in the field of medicine, specifically in the area of drug delivery and drug targeting.

Scientific Research Applications

Synthesis of Primary Amines

3-Methyl-3’-piperidinomethyl benzophenone: is utilized as an ammonia equivalent in the synthesis of primary amines . This method allows for the selective formation of primary amines, avoiding the production of secondary and tertiary amines which often complicate the synthesis process.

Drug Synthesis

The compound’s unique structure makes it a valuable intermediate in the synthesis of various drugs. Its role in drug synthesis is crucial due to its ability to introduce piperidine, a common motif in pharmaceuticals.

Photophysical Studies

Researchers employ 3-Methyl-3’-piperidinomethyl benzophenone in photophysical studies to understand the behavior of benzophenone derivatives under light exposure. This research has implications for the development of new materials and sensors.

Amination Reactions

The compound serves as a surrogate for ammonia in amination reactions, facilitating the development of C–N bond-forming reactions . This is particularly useful in creating complex nitrogen-containing molecules.

Material Science

In material science, 3-Methyl-3’-piperidinomethyl benzophenone is explored for its potential in creating new polymers and coatings with unique properties due to its robust benzophenone core.

Catalysis

The benzophenone moiety of the compound is investigated for its role in catalysis, particularly in reactions that require light activation. This application is significant in the field of green chemistry.

Analytical Chemistry

Due to its distinct chemical properties, 3-Methyl-3’-piperidinomethyl benzophenone is used as a standard or reagent in analytical chemistry to quantify or detect the presence of other substances.

Chemical Education

Lastly, the compound is used in chemical education to demonstrate various synthetic techniques and reaction mechanisms. It provides a practical example for teaching advanced organic synthesis.

properties

IUPAC Name

(3-methylphenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-16-7-5-9-18(13-16)20(22)19-10-6-8-17(14-19)15-21-11-3-2-4-12-21/h5-10,13-14H,2-4,11-12,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXOWDMSOZCQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50643123
Record name (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-3'-piperidinomethyl benzophenone

CAS RN

898792-58-0
Record name Methanone, (3-methylphenyl)[3-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898792-58-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50643123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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